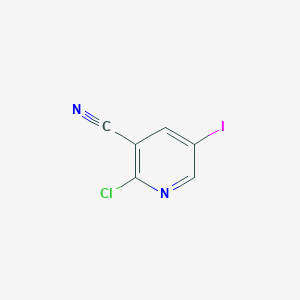

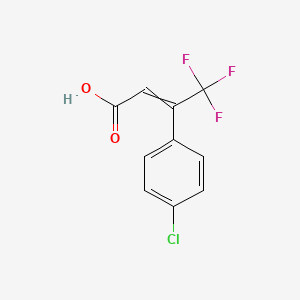

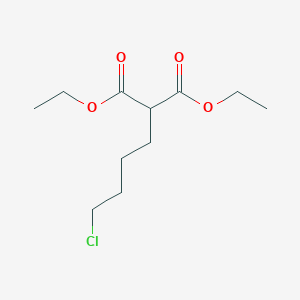

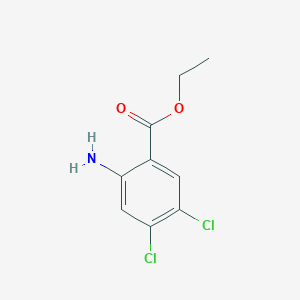

![molecular formula C10H13ClN4 B1423718 2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride CAS No. 1187928-66-0](/img/structure/B1423718.png)

2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride

Overview

Description

“2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride” is a compound that belongs to the 1,2,3-triazole family . Triazoles are five-membered heterocyclic compounds with three nitrogen atoms and two carbon atoms . They are known for their high chemical stability, strong dipole moment, and ability to form hydrogen bonds . These properties make them structurally similar to amide bonds . Although they are not found in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is known as the CuAAC reaction , which is a reliable, regioselective, and high-yielding process .Molecular Structure Analysis

The 1,2,3-triazole ring is characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . It is often seen in experimental drug candidates and approved drugs .Physical And Chemical Properties Analysis

1,2,3-Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment (4.8–5.6 Debye), and the ability to form hydrogen bonds .Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a derivative of the target compound, is a high-affinity neurokinin-1 (h-NK(1)) receptor antagonist with significant solubility in water. It has proven effective in preclinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).

Material Science & Chemical Bonding

Ethyl 2-triazolyl-2-oxoacetate derivatives have been synthesized, displaying O⋯π-hole tetrel bonding interactions. This interaction has been thoroughly studied using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, shedding light on the nucleophilic/electrophilic nature of the compounds (Ahmed et al., 2020).

Corrosion Inhibition

Novel ecological triazole derivative corrosion inhibitors, specifically ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et], and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2], have been investigated for their corrosion inhibition properties on mild steel in 1.0 M HCl solution. These derivatives exhibit high inhibition performance and are physically and chemically adsorbed onto the steel surface (Nahlé et al., 2021).

Antimicrobial and Antibacterial Research

A series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives have been synthesized and screened for antibacterial activity against various bacteria. These compounds have shown significant antimicrobial activity, furthering research in antimicrobial treatments (Shaikh et al., 2014).

Mechanism of Action

Target of Action

It is known that derivatives of 1,2,4-triazole, a structural component of this compound, have been found to interact with various biological targets, including enzymes like poly (adp-ribose) polymerase 1 (parp-1) .

Mode of Action

For instance, some triazole derivatives have been found to inhibit the activity of PARP-1, an enzyme involved in DNA repair and cellular stress responses .

Biochemical Pathways

Given the known interactions of 1,2,4-triazole derivatives with enzymes like parp-1 , it can be inferred that this compound may influence pathways related to DNA repair and cellular stress responses.

Pharmacokinetics

It is known that 1,2,4-triazole derivatives generally exhibit good pharmacodynamic and pharmacokinetic profiles .

Result of Action

Based on the known activities of 1,2,4-triazole derivatives, it can be inferred that this compound may have potential effects on cellular functions such as dna repair and stress responses .

Action Environment

It is known that the presence of a 1,2,4-triazole moiety can influence various physicochemical properties of a molecule, including its dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity . These properties can, in turn, affect the compound’s interaction with its environment and its overall biological activity.

Safety and Hazards

properties

IUPAC Name |

2-(5-phenyltriazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-6-7-14-10(8-12-13-14)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHIGHCYPAFPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187928-66-0 | |

| Record name | 1H-1,2,3-Triazole-1-ethanamine, 5-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

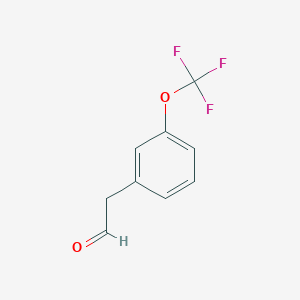

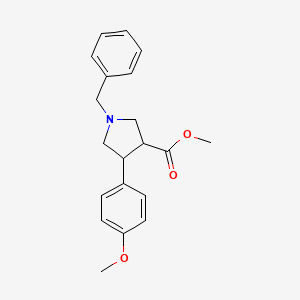

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)